molecular formula C14H14ClNO2S B3008249 Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate CAS No. 130559-77-2

Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate

Cat. No. B3008249
CAS RN: 130559-77-2
M. Wt: 295.78
InChI Key: JOJFJMZETNUFEP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the 4-chlorophenyl group suggests that this compound may exhibit certain biological activities and could be of interest in the development of pharmaceuticals or agrochemicals.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multi-step reactions that may include the formation of intermediates such as chalcones, Mannich bases, or other thiazole precursors. For example, a bifunctional derivative of p,p'-dichlorochalcone was synthesized using thioglycolic acid in the presence of ammonium carbonate . Similarly, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized in a one-pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid . These methods could potentially be adapted for the synthesis of Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy. For instance, the crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, was determined by X-ray diffraction, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . The molecular structure of another thioamide derivative was also determined by X-ray diffraction, showing the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization, esterification, and the formation of Schiff bases. For example, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole involved esterification, hydrazinolysis, and diazotization steps . These reactions are indicative of the reactivity of thiazole compounds and could be relevant for the chemical manipulation of Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as thermal stability and electronic properties, can be studied using techniques like thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and density functional theory (DFT) calculations. A novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was found to be stable above 249.8°C, and its electronic properties were analyzed using DFT calculations . These methods could be applied to Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate to determine its stability and electronic characteristics.

Scientific Research Applications

Synthesis of Thiazoles and Derivatives

  • Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate and related compounds have been synthesized for exploring their potential biological activities. For example, Abdelhamid and Afifi (2010) synthesized a variety of thiazoles and pyrazolo[1,5-a]pyrimidines, including derivatives of ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate, for potential pharmacological applications (Abdelhamid & Afifi, 2010).

Antimicrobial and Antifungal Studies

  • Various derivatives of Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate have been synthesized and tested for antimicrobial activities. Patel, Mistry, and Desai (2009) reported the synthesis of 4-Oxo-thiazolidine derivatives, which showed promise in antimicrobial studies (Patel, Mistry, & Desai, 2009).

Molecular Docking and Enzyme Inhibition

  • Babar et al. (2017) conducted molecular docking and glucosidase inhibition studies on novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating their potential as enzyme inhibitors (Babar et al., 2017).

Anticancer Studies

  • Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate derivatives have also been evaluated for anticancer activities. Ravinaik et al. (2021) synthesized and tested several derivatives for their efficacy against different cancer cell lines (Ravinaik et al., 2021).

properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-3-18-13(17)8-12-9(2)19-14(16-12)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJFJMZETNUFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate

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